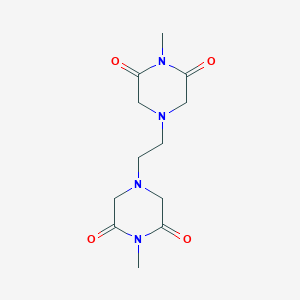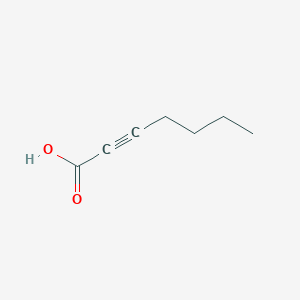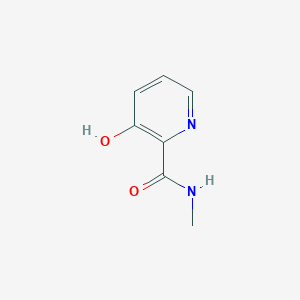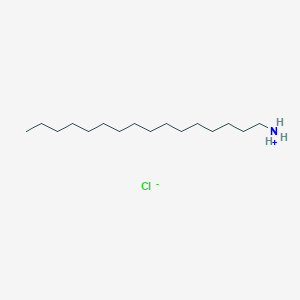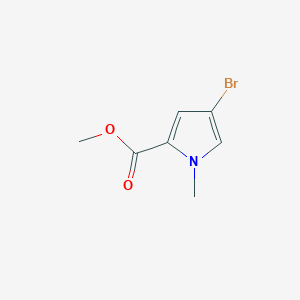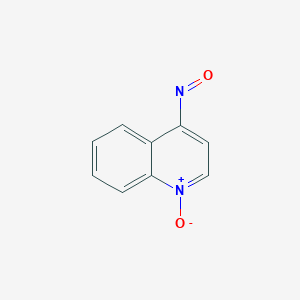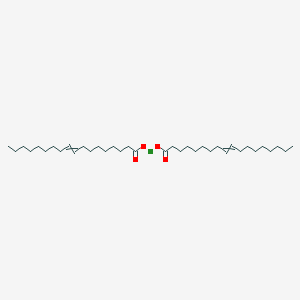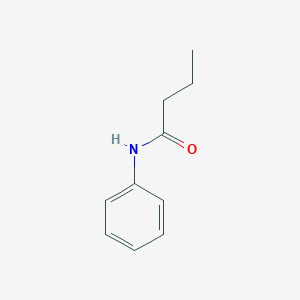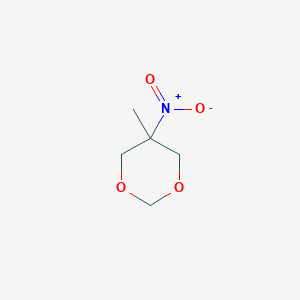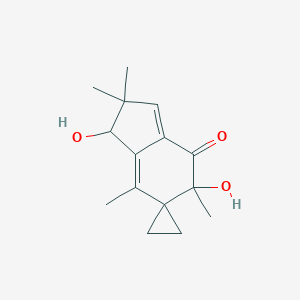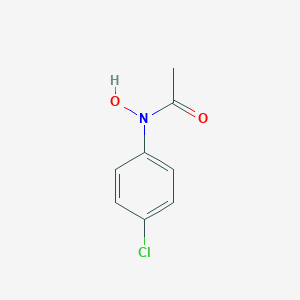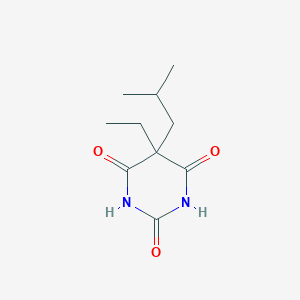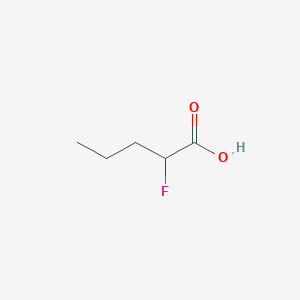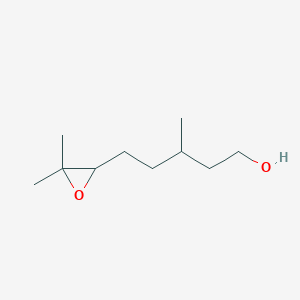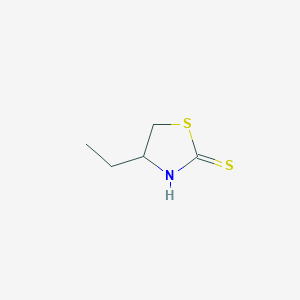
4-Ethylthiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylthiazolidine-2-thione (ETT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential therapeutic applications. ETT has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
4-Ethylthiazolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that can protect against oxidative stress-induced damage. 4-Ethylthiazolidine-2-thione has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-Ethylthiazolidine-2-thione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-Ethylthiazolidine-2-thione has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
4-Ethylthiazolidine-2-thione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of lipid peroxidation. 4-Ethylthiazolidine-2-thione has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-Ethylthiazolidine-2-thione has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethylthiazolidine-2-thione in lab experiments is its low toxicity and high solubility in water. However, 4-Ethylthiazolidine-2-thione is sensitive to light and air, and must be stored in a dark and dry place to prevent degradation. Additionally, 4-Ethylthiazolidine-2-thione has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-Ethylthiazolidine-2-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Ethylthiazolidine-2-thione has been shown to protect against oxidative stress-induced damage in neuronal cells, and may have potential as a neuroprotective agent. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-viral properties, and may have potential as a treatment for viral infections. Further research is needed to fully understand the mechanisms of action and therapeutic potential of 4-Ethylthiazolidine-2-thione.
Méthodes De Synthèse
4-Ethylthiazolidine-2-thione can be synthesized by reacting 2-mercaptoethanol with ethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 4-Ethylthiazolidine-2-thione as a yellowish crystalline solid with a melting point of 67-69°C.
Propriétés
Numéro CAS |
1437-91-8 |
|---|---|
Nom du produit |
4-Ethylthiazolidine-2-thione |
Formule moléculaire |
C5H9NS2 |
Poids moléculaire |
147.3 g/mol |
Nom IUPAC |
4-ethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) |
Clé InChI |
UBKTWHKJHPIXFH-UHFFFAOYSA-N |
SMILES isomérique |
CCC1CSC(=N1)S |
SMILES |
CCC1CSC(=S)N1 |
SMILES canonique |
CCC1CSC(=S)N1 |
Autres numéros CAS |
1437-91-8 |
Synonymes |
4-ethylthiazolidine-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



